4-(6-Cyanopyridin-2-ylcarbamoyl)phenylboronic acid
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Overview
Description
4-(6-Cyanopyridin-2-ylcarbamoyl)phenylboronic acid is a boronic acid derivative characterized by the presence of a cyanopyridinylcarbamoyl group attached to a phenylboronic acid moiety. This compound is a white solid powder that is stable at room temperature and exhibits high solubility in various organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Cyanopyridin-2-ylcarbamoyl)phenylboronic acid typically involves the reaction of 4-aminophenylboronic acid with 6-cyanopyridine-2-carbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(6-Cyanopyridin-2-ylcarbamoyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The cyanopyridinylcarbamoyl group can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate in the presence of aryl or vinyl halides.
Major Products Formed
Oxidation: Boronic ester or boronic anhydride.
Reduction: Amine derivative.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
4-(6-Cyanopyridin-2-ylcarbamoyl)phenylboronic acid is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of boronic acid-based sensors for detecting biomolecules such as sugars and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(6-Cyanopyridin-2-ylcarbamoyl)phenylboronic acid involves its interaction with specific molecular targets and pathways. In the context of Suzuki-Miyaura coupling, the compound acts as a boronic acid reagent that undergoes transmetalation with palladium catalysts to form carbon-carbon bonds. The cyanopyridinylcarbamoyl group can also interact with biological targets, such as enzymes, through hydrogen bonding and other non-covalent interactions, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the cyanopyridinylcarbamoyl group and has different reactivity and applications.
4-(4-Cyanophenyl)phenylboronic acid: Similar structure but with a different substitution pattern on the phenyl ring.
4-(6-Cyanopyridin-2-ylcarbamoyl)phenylboronic ester: Ester derivative with different solubility and reactivity properties.
Uniqueness
4-(6-Cyanopyridin-2-ylcarbamoyl)phenylboronic acid is unique due to the presence of both the cyanopyridinylcarbamoyl group and the boronic acid moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, including organic synthesis, biological sensing, and medicinal chemistry .
Properties
Molecular Formula |
C13H10BN3O3 |
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Molecular Weight |
267.05 g/mol |
IUPAC Name |
[4-[(6-cyanopyridin-2-yl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H10BN3O3/c15-8-11-2-1-3-12(16-11)17-13(18)9-4-6-10(7-5-9)14(19)20/h1-7,19-20H,(H,16,17,18) |
InChI Key |
ICUNUZSFFRIHHU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=CC(=N2)C#N)(O)O |
Origin of Product |
United States |
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